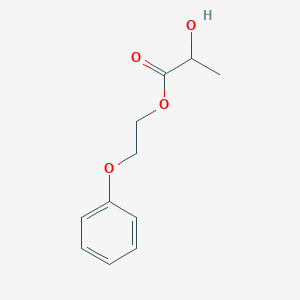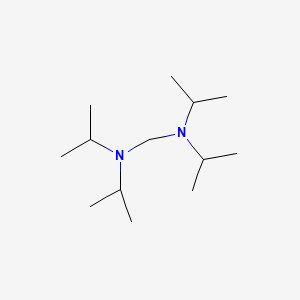
Praseodymium--ruthenium (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium-ruthenium (1/2) is a compound formed by the combination of praseodymium and ruthenium in a 1:2 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium-ruthenium (1/2) can be synthesized through various methods. One common approach involves the use of praseodymium oxide and ruthenium chloride as starting materials. The reaction typically occurs under high-temperature conditions in a controlled atmosphere to ensure the formation of the desired compound. Another method involves the deposition of ruthenium onto praseodymium oxide supports, creating a low-crystalline ruthenium nano-layer on the surface of praseodymium oxide .
Industrial Production Methods: Industrial production of praseodymium-ruthenium (1/2) often involves the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the compound, ensuring high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Praseodymium-ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and structural properties of the compound.
Common Reagents and Conditions: Common reagents used in reactions involving praseodymium-ruthenium (1/2) include hydrogen, oxygen, and various acids and bases. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from reactions involving praseodymium-ruthenium (1/2) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, praseodymium-ruthenium (1/2) can form oxides of praseodymium and ruthenium .
Scientific Research Applications
Praseodymium-ruthenium (1/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including ammonia synthesis and hydrogenation reactions . In biology and medicine, praseodymium-ruthenium (1/2) is being explored for its potential use in drug delivery systems and as an imaging agent . In industry, the compound is used in the production of high-performance materials and as a component in energy storage devices .
Mechanism of Action
The mechanism of action of praseodymium-ruthenium (1/2) involves its interaction with molecular targets and pathways within the system. For example, in catalytic applications, the compound facilitates the cleavage of chemical bonds and the formation of new bonds, thereby accelerating the reaction rate .
Comparison with Similar Compounds
Praseodymium-ruthenium (1/2) can be compared with other similar compounds, such as praseodymium oxide and ruthenium oxide. While these compounds share some properties, praseodymium-ruthenium (1/2) exhibits unique characteristics due to the synergistic effects of praseodymium and ruthenium. This compound offers enhanced catalytic activity and stability compared to its individual components .
List of Similar Compounds:- Praseodymium oxide (Pr₂O₃)
- Ruthenium oxide (RuO₂)
- Praseodymium chloride (PrCl₃)
- Ruthenium chloride (RuCl₃)
Properties
CAS No. |
12066-80-7 |
|---|---|
Molecular Formula |
PrRu2 |
Molecular Weight |
343.0 g/mol |
IUPAC Name |
praseodymium;ruthenium |
InChI |
InChI=1S/Pr.2Ru |
InChI Key |
OLGGKNRHHAUPLJ-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[Pr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


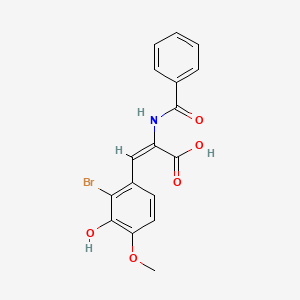
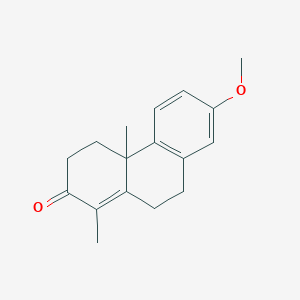
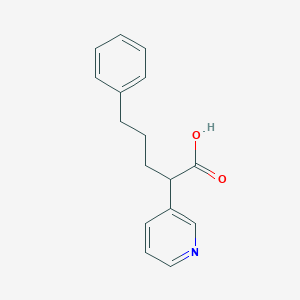
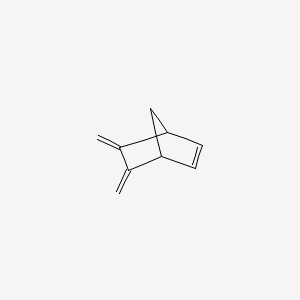
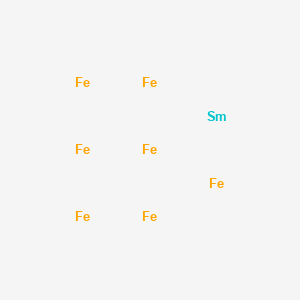
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
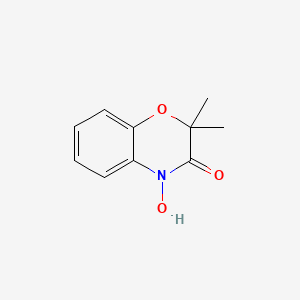
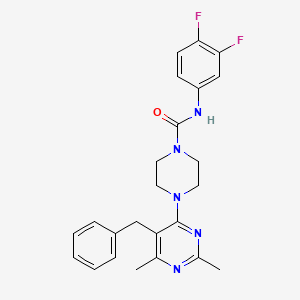

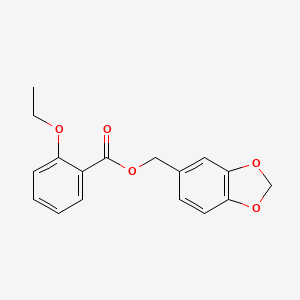

![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
